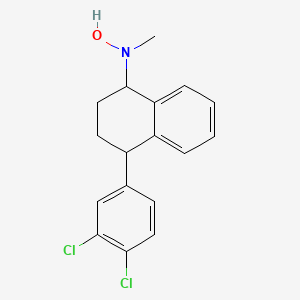
N-Hydroxysertraline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxysertraline is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is of significant interest due to its potential pharmacological properties and its role in the metabolic pathway of sertraline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxysertraline typically involves the hydroxylation of sertraline. One common method includes the use of hydroxylamine or hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxysertraline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert this compound back to sertraline.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have distinct pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-Hydroxysertraline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have explored its role in modulating serotonin levels and its potential effects on neurotransmission.
Medicine: Research is ongoing to investigate its potential therapeutic benefits in treating psychiatric disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
N-Hydroxysertraline exerts its effects primarily through the inhibition of serotonin reuptake at the presynaptic neuronal membrane, similar to sertraline. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Sertraline: The parent compound, primarily used as an antidepressant.
Desmethylsertraline: A metabolite of sertraline with similar but less potent effects.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: N-Hydroxysertraline is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound and other SSRIs. Its potential for different metabolic pathways and interactions makes it a compound of interest for further research.
Eigenschaften
Molekularformel |
C17H17Cl2NO |
|---|---|
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |
InChI |
InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3 |
InChI-Schlüssel |
YBWRFMYMDBDCLH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


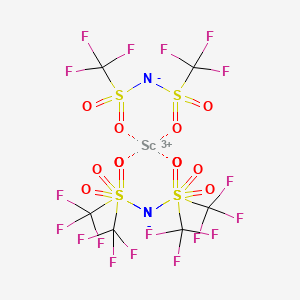
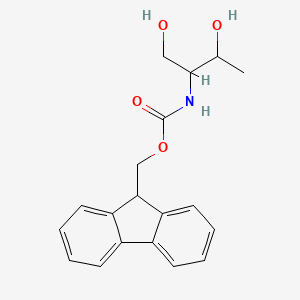
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
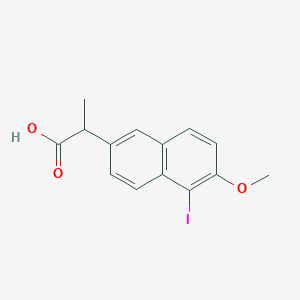
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
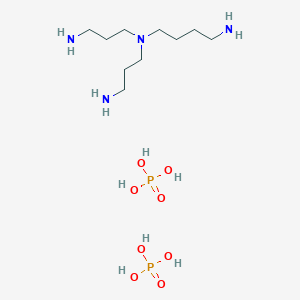

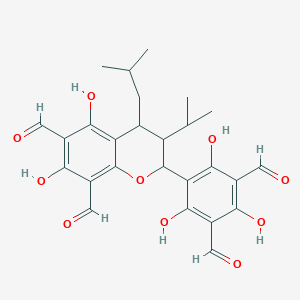
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
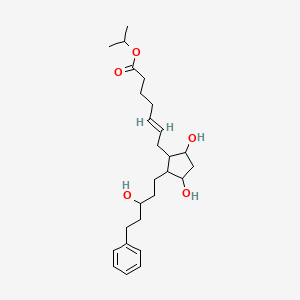
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
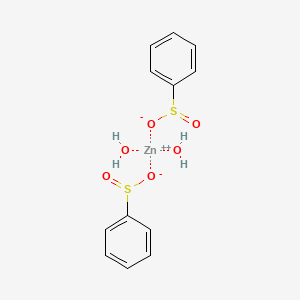
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
